molecular formula C14H15NO3 B15199053 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B15199053
M. Wt: 245.27 g/mol
InChI Key: QDCLTYQTNXXSQP-UHFFFAOYSA-N
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Description

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a benzyl group and a nonane ring system, incorporating both oxygen and nitrogen atoms. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzyl-substituted amine with a suitable diester or diketone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to promote cyclization and formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its unique structural features.

    Industry: Employed in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione is unique due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

7-benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C14H15NO3/c16-12-8-14(13(17)18-12)6-7-15(10-14)9-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

QDCLTYQTNXXSQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(=O)OC2=O)CC3=CC=CC=C3

Origin of Product

United States

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